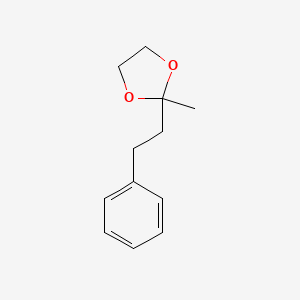
2-Methyl-2-phenethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with a methyl group and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. This method allows for efficient production and easy scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Produces phenylacetaldehyde and other carbonyl compounds.
Reduction: Yields phenethyl alcohol and related alcohols.
Substitution: Forms substituted dioxolanes with various functional groups.
Scientific Research Applications
2-Methyl-2-phenethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It achieves this by forming a stable dioxolane ring, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: Similar structure but lacks the phenethyl group.
2-Phenyl-1,3-dioxolane: Similar structure but lacks the methyl group.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Uniqueness
2-Methyl-2-phenethyl-1,3-dioxolane is unique due to the presence of both methyl and phenethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as a protecting group and in various synthetic applications .
Properties
CAS No. |
69246-00-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
OJOLQQYGVSXYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















